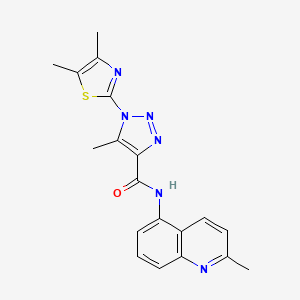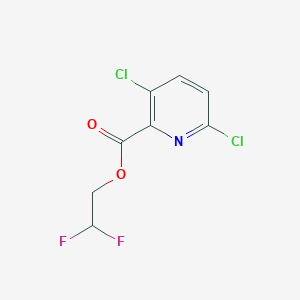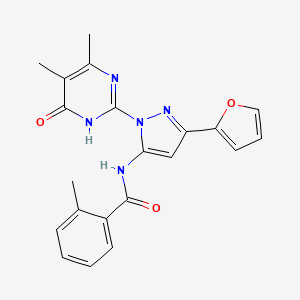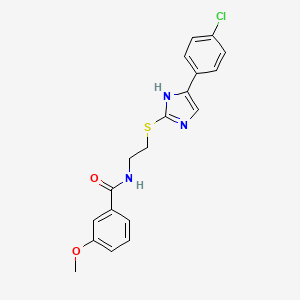![molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6](/img/structure/B2920069.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Molecular Structure Analysis
The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures of compounds .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis
The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .Aplicaciones Científicas De Investigación
Cancer Therapeutics
This compound exhibits potential as an antitumor agent . It has been found to inhibit Protein Kinase B (Akt), which is a key component in intracellular signaling pathways that regulate growth and survival. Since signaling through PKB is often deregulated in cancer, inhibitors of PKB, like this compound, could serve as effective antitumor agents. The optimization of lipophilic substitution within a series of related compounds provided ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA .
Antitubercular Agents
The compound’s derivatives have been explored as antitubercular agents . Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the compound , showed in vitro activity against Mycobacterium tuberculosis. These findings suggest that the compound could be a starting point for the development of new antitubercular drugs .
Antibacterial Activity
Derivatives of this compound have been developed to exhibit antibacterial activity . A new series of novel 1,3-thiazolidine pyrimidine derivatives were tested against various bacterial strains, indicating the potential of this compound’s framework to be modified for antibacterial purposes .
Anti-Inflammatory Applications
Research has indicated that certain substituted and fused Pyrazolo[3,4-d]pyrimidin-4 derivatives, which are chemically related to the compound, have shown anti-inflammatory properties. This suggests that with further modification, the compound could be used in the development of anti-inflammatory medications .
Inhibition of Dihydrofolate Reductase (DHFR)
Some derivatives of the compound have been found to inhibit DHFR, an enzyme involved in the synthesis of nucleotides required for DNA replication. Inhibition of DHFR can lead to antitumor effects, as seen with the compound Piritrexim, which also inhibited DHFR and showed good antitumor effects on carcinosarcoma in rats .
Drug Development and Optimization
The compound’s structural framework allows for drug development and optimization . Its derivatives have been used to study structure-activity relationships, providing insights into how different substitutions affect biological activity and drug-likeness during lead optimization .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases play a crucial role in multiple cellular processes such as cell proliferation, survival, growth, and angiogenesis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation and activation of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. Akt is a key player in the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and its downstream targets, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSTHVNRYHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)



![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)


![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2919998.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
![1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2920001.png)

![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)
